(S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol
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Overview
Description
(S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol is a chiral compound that features a pyridine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloro-5-fluoronicotinic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, hydrogen gas
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydride)
Major Products
Oxidation: (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
Reduction: (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethane
Substitution: (S)-1-(2-Amino-5-fluoropyridin-3-yl)ethan-1-ol
Scientific Research Applications
(S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoronicotinic acid
- (5-Fluoropyridin-3-yl)boronic acid
- 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole
Uniqueness
(S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol is unique due to its chiral nature and specific substitution pattern on the pyridine ring. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H7ClFNO |
---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-4,11H,1H3/t4-/m0/s1 |
InChI Key |
GDGXENWYWUVLBD-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=C(N=CC(=C1)F)Cl)O |
Canonical SMILES |
CC(C1=C(N=CC(=C1)F)Cl)O |
Origin of Product |
United States |
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